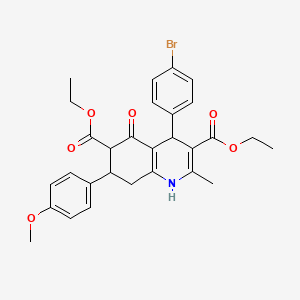
N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound that belongs to the class of dicarboxamides This compound is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,3-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,3-dicarboxylic acid with benzylamine and pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
科学的研究の応用
N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridinyl groups, forming stable complexes. These complexes can act as catalysts in various chemical reactions. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine
- Benzene-1,3,5-tricarboxylic acid tris-pyridin-4-ylamide
Uniqueness
N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is unique due to the presence of both benzyl and pyridinyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research.
特性
分子式 |
C32H26N4O2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
1-N,3-N-dibenzyl-1-N,3-N-dipyridin-2-ylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35(29-18-7-9-20-33-29)23-25-12-3-1-4-13-25)27-16-11-17-28(22-27)32(38)36(30-19-8-10-21-34-30)24-26-14-5-2-6-15-26/h1-22H,23-24H2 |
InChIキー |
WCOPWBIKPIOGMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-diethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11634758.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11634760.png)

![(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634773.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634774.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634790.png)
![N'-{3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B11634794.png)

![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634806.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634808.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634815.png)
![Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B11634821.png)
![methyl 2-{(3E)-2-(4-bromophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634830.png)
